molecular formula C8H6N2O B1296456 Quinazolin-2-ol CAS No. 7471-58-1

Quinazolin-2-ol

Cat. No.: B1296456
CAS No.: 7471-58-1
M. Wt: 146.15 g/mol
InChI Key: AVRPFRMDMNDIDH-UHFFFAOYSA-N
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Description

Quinazolin-2-ol is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Mechanism of Action

Target of Action

Quinazolin-2-ol, also known as 2-Quinazolinone or Quinazolin-2(1H)-one, is a compound that has been linked with various biological activities It’s known that this compound derivatives have shown a wide range of pharmacological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This suggests that this compound interacts with multiple targets in the body.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in the bodyIt’s known that the diversity in the pharmacological response of the this compound system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .

Biochemical Pathways

This compound affects various biochemical pathways due to its wide range of pharmacological activitiesIt’s known that this compound and its derivatives have shown a broad spectrum of pharmacological activities, suggesting that they interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .

Result of Action

It’s known that this compound and its derivatives have shown a wide range of pharmacological activities, suggesting that they have various molecular and cellular effects .

Action Environment

It’s known that the pharmacological activities of this compound and its derivatives are diverse, suggesting that they may be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

Quinazolin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating the p53 signaling pathway . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to specific receptors and enzymes, modulating their activity and function. For instance, this compound has been shown to inhibit the activity of tyrosine kinases, enzymes that play a critical role in cell signaling and growth . This inhibition is achieved through the binding of this compound to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can influence the long-term efficacy and toxicity of this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic window of this compound is narrow, and careful dosage optimization is required to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of key metabolic enzymes, such as glycolytic enzymes, influencing cellular energy production and metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, this compound can be transported across cell membranes by specific transporters, such as organic anion transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can accumulate in the mitochondria, influencing mitochondrial function and cellular energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazolin-2-ol can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with carbonyl compounds, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Quinazolin-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinazolin-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of agrochemicals and dyes

Comparison with Similar Compounds

Uniqueness: Quinazolin-2-ol is unique due to the presence of the hydroxyl group at position 2, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPFRMDMNDIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901671
Record name 2-Quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-58-1
Record name 2(1H)-Quinazolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Quinazolin-2(1h)-one
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Synthesis routes and methods

Procedure details

Anthranilic acid ED.5 (1.00 g, 4.27 mmol) is placed in 2-methoxyethanol (2.0 mL), combined with formamidine acetate (890 mg, 8.55 mmol) and heated to 125° C. for 20 h. The reaction mixture is added to aqueous NH3 (200 mL, 0.01 M), the precipitate is filtered off, dried and quinazolone Z.8 (817 mg, 79%) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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